molecular formula C22H21ClN2O3 B6515428 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 933243-17-5

1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No. B6515428
CAS RN: 933243-17-5
M. Wt: 396.9 g/mol
InChI Key: UPCZPQIHVFNKJL-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirodiazaspiro compound with a unique structure and a wide range of applications in the fields of organic chemistry and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is not fully understood. However, it is believed to be related to its ability to form hydrogen bonds with various substrates. This allows the compound to interact with the active sites of enzymes and other proteins, thereby altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one have not been extensively studied. However, some studies have suggested that the compound may have antioxidant and anti-inflammatory properties. Additionally, it has been suggested that the compound may have anti-cancer properties, though further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions are mild and easily adjustable. Additionally, the compound is relatively stable, and can be stored for long periods of time. However, the compound is not soluble in water, which can limit its use in aqueous solutions.

Future Directions

Future research on 1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new synthetic methods for its production. Additionally, further research should be conducted to explore its potential as an antioxidant and anti-inflammatory agent, as well as its potential as an anti-cancer agent. Finally, further research should be conducted to explore its potential as a starting material for the synthesis of other spirodiazaspiro compounds.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been reported by several research groups. The most common synthesis method involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyphenylmagnesium bromide in the presence of potassium carbonate in dimethyl sulfoxide. The reaction mixture is then heated to 70°C for 2 hours, after which the product is isolated by precipitation with ethanol.

Scientific Research Applications

1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has been studied extensively for its potential applications in medicinal and organic chemistry. It has been used as a starting material for the synthesis of various spirodiazaspiro compounds, which are of interest in the development of various therapeutic agents. Additionally, it has been used as a model compound for the study of enzyme-catalyzed reactions, such as the hydrolysis of esters.

properties

IUPAC Name

4-(3-chlorobenzoyl)-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-28-18-10-8-15(9-11-18)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCZPQIHVFNKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

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